molecular formula C13H20O3 B585925 3-Octyl-4-methylfuran-2,5-dione CAS No. 1346600-48-3

3-Octyl-4-methylfuran-2,5-dione

Cat. No.: B585925
CAS No.: 1346600-48-3
M. Wt: 224.3
InChI Key: IJVQISVXVMUJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Octyl-4-methylfuran-2,5-dione is a substituted furan-2,5-dione (maleic anhydride derivative) featuring an octyl chain at the 3-position and a methyl group at the 4-position. Furan-2,5-diones are structurally characterized by a five-membered ring containing two ketone groups at positions 2 and 3.

Properties

CAS No.

1346600-48-3

Molecular Formula

C13H20O3

Molecular Weight

224.3

IUPAC Name

3-methyl-4-octylfuran-2,5-dione

InChI

InChI=1S/C13H20O3/c1-3-4-5-6-7-8-9-11-10(2)12(14)16-13(11)15/h3-9H2,1-2H3

InChI Key

IJVQISVXVMUJOR-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=C(C(=O)OC1=O)C

Synonyms

3-Methyl-4-octyl-2,5-furandione; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Octyl-4-methylfuran-2,5-dione with analogous dione-containing compounds, focusing on structural features, bioactivity, and substituent effects.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Bioactivity/Properties Source/Reference
This compound Furan-2,5-dione 3-Octyl, 4-methyl Not explicitly reported (inferred lipophilicity/stability) N/A
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione Piperazine-2,5-dione 3-Benzylidene, 6-isobutyl Antiviral (H1N1, IC₅₀ = 28.9 ± 2.2 μM) Marine Drugs (2013)
Albonoursin Piperazine-2,5-dione 3,6-Dibenzylidene Antiviral (H1N1, IC₅₀ = 6.8 ± 1.5 μM) Marine Drugs (2013)
Pyrrolidine-2,5-dione derivatives Pyrrolidine-2,5-dione Meta-CF₃ or ortho-OCH₃ substituents High 5-HT1A receptor affinity Molecules (2011)
Curcumin analogs (e.g., TMC, DMCHC) Heptadiene-3,5-dione Aromatic dimethoxy/cyclohexyl groups DNMT1 inhibition, enhanced stability J Chromatogr B (2010)

Key Observations:

Core Structure and Bioactivity: Piperazine-2,5-diones (e.g., albonoursin) exhibit antiviral activity against H1N1, with IC₅₀ values influenced by substituents. The benzylidene group enhances activity compared to simpler alkyl chains . Pyrrolidine-2,5-diones with aromatic substituents (e.g., meta-CF₃) show selectivity for serotonin receptors, suggesting substituent positioning critically affects target binding . Furan-2,5-diones like the target compound are less studied in the provided evidence but share the diketone pharmacophore, which is critical in curcumin analogs for enzyme inhibition .

Substituent Effects: Lipophilicity: The octyl chain in this compound likely increases membrane permeability compared to shorter-chain analogs (e.g., isobutyl in compound 6 ).

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